molecular formula C25H33N3O2 B11398515 N-[2-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)ethyl]acetamide

N-[2-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11398515
M. Wt: 407.5 g/mol
InChI Key: ZWIPOUPVFQXIOM-UHFFFAOYSA-N
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Description

N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound that features a benzodiazole core linked to a phenoxybutyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include various halides, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler amine derivatives .

Scientific Research Applications

N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole core with a phenoxybutyl group and an acetamide moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-[1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C25H33N3O2/c1-18(2)21-12-11-19(3)17-24(21)30-16-8-7-15-28-23-10-6-5-9-22(23)27-25(28)13-14-26-20(4)29/h5-6,9-12,17-18H,7-8,13-16H2,1-4H3,(H,26,29)

InChI Key

ZWIPOUPVFQXIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C

Origin of Product

United States

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